Cas no 944655-10-1 ((5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL)
(5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL Chemical and Physical Properties
Names and Identifiers
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- (5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL
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- MDL: MFCD07775478
- Inchi: 1S/C16H14OS/c1-11-4-2-5-12-10-13(7-8-14(11)12)16(17)15-6-3-9-18-15/h2-10,16-17H,1H3
- InChI Key: APBVSAMTJYDWDA-UHFFFAOYSA-N
- SMILES: C(C1=CC=C2C(=C1)C=CC=C2C)(C1SC=CC=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
(5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM258254-1g |
(5-Methylnaphthalen-2-yl)(thiophen-2-yl)methanol |
944655-10-1 | 97% | 1g |
$412 | 2021-08-18 | |
| Chemenu | CM258254-5g |
(5-Methylnaphthalen-2-yl)(thiophen-2-yl)methanol |
944655-10-1 | 97% | 5g |
$1109 | 2021-08-18 | |
| Chemenu | CM258254-10g |
(5-Methylnaphthalen-2-yl)(thiophen-2-yl)methanol |
944655-10-1 | 97% | 10g |
$1851 | 2021-08-18 | |
| Chemenu | CM258254-1g |
(5-Methylnaphthalen-2-yl)(thiophen-2-yl)methanol |
944655-10-1 | 97% | 1g |
$412 | 2024-07-19 | |
| Chemenu | CM258254-5g |
(5-Methylnaphthalen-2-yl)(thiophen-2-yl)methanol |
944655-10-1 | 97% | 5g |
$1109 | 2024-07-19 | |
| Chemenu | CM258254-10g |
(5-Methylnaphthalen-2-yl)(thiophen-2-yl)methanol |
944655-10-1 | 97% | 10g |
$1851 | 2024-07-19 | |
| abcr | AB428456-1 g |
5-Methyl-2-thienyl-(2-naphthyl)methanol |
944655-10-1 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB428456-5 g |
5-Methyl-2-thienyl-(2-naphthyl)methanol |
944655-10-1 | 5g |
€1,373.40 | 2023-04-23 | ||
| abcr | AB428456-1g |
5-Methyl-2-thienyl-(2-naphthyl)methanol; . |
944655-10-1 | 1g |
€1555.10 | 2025-04-14 | ||
| abcr | AB428456-5g |
5-Methyl-2-thienyl-(2-naphthyl)methanol |
944655-10-1 | 5g |
€1373.40 | 2023-09-04 |
(5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL Suppliers
(5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on (5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL
Introduction to (5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL and Its Applications in Modern Chemical Research
(5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL, identified by its CAS number 944655-10-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a dual aromatic system consisting of a 5-methylnaphthalene and a thiophene moiety linked through a methanol bridge, exhibits unique structural and chemical properties that make it a valuable tool in the development of novel therapeutic agents.
The structural composition of (5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL imparts it with a high degree of molecular complexity, which is often exploited in the design of molecules with specific biological activities. The presence of both naphthalene and thiophene rings provides a rich scaffold for interactions with biological targets, making this compound a promising candidate for further investigation in drug discovery programs.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways by interacting with specific enzymes or receptors. The dual aromatic system of (5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL allows for diverse functionalization, enabling researchers to tailor its properties for targeted applications. For instance, modifications at the methanol bridge or the aromatic rings can alter the compound's solubility, bioavailability, and binding affinity to biological targets.
One of the most compelling aspects of (5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL is its potential application in the synthesis of small-molecule inhibitors. These inhibitors are crucial in drug development as they can selectively block the activity of specific enzymes or receptors involved in disease pathways. The compound's ability to serve as a versatile building block for such inhibitors has made it an attractive candidate for medicinal chemists.
Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like (5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL contribute to this diversity by providing unique structural motifs that can be explored for their biological activity. For example, researchers have investigated derivatives of this compound for their potential anti-inflammatory and anticancer properties. The dual aromatic system offers multiple sites for functionalization, allowing for the creation of molecules with enhanced potency and selectivity.
The synthesis of (5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL involves complex organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired molecular framework. These synthetic strategies not only highlight the compound's complexity but also demonstrate the sophistication of modern chemical synthesis techniques.
In addition to its pharmaceutical applications, (5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL has shown promise in materials science research. Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials. The ability to tune its electronic characteristics through structural modifications opens up new possibilities for developing innovative materials with tailored functionalities.
The future prospects of (5-METHYLNAPHTHALEN-2-YL)(THIOPHEN-2-YL)METHANOL are vast and exciting. As our understanding of biological systems continues to grow, so does the need for sophisticated molecular tools to study and manipulate these systems. This compound, with its rich structural diversity and versatile applications, is poised to play a significant role in advancing both chemical biology and materials science.
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